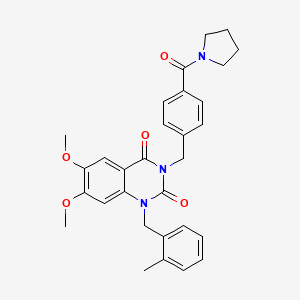
6,7-dimethoxy-1-(2-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-1-(2-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C30H31N3O5 and its molecular weight is 513.594. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6,7-Dimethoxy-1-(2-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimalarial properties, along with its mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a quinazoline core with methoxy groups and various substituents that enhance its biological activity. Its molecular formula is C31H33N3O5, with a molecular weight of 527.621 g/mol. The presence of methoxy groups at positions 6 and 7 is critical for its activity against various biological targets.
Antitumor Activity
Recent studies have highlighted the compound's role as a poly(ADP-ribose) polymerase (PARP) inhibitor . PARP enzymes are crucial for DNA repair mechanisms, and their inhibition has been linked to enhanced antitumor effects, particularly in cancers with BRCA mutations.
Case Study: PARP Inhibition
A study conducted by researchers synthesized a series of quinazoline derivatives, including our compound, which exhibited potent PARP-1 and PARP-2 inhibition. Specifically, one derivative demonstrated an IC50 value in the low nanomolar range against these targets. This derivative selectively induced apoptosis in breast cancer cells with defective homologous recombination repair mechanisms (BRCA1/2 mutations), suggesting a promising therapeutic avenue for targeted cancer treatments .
Antimalarial Activity
The compound also shows significant antimalarial activity , particularly against Plasmodium falciparum. The presence of dimethoxy groups has been shown to enhance the selectivity and potency of quinazoline derivatives against malaria parasites.
In Vitro Studies
In vitro assays revealed that the compound exhibited an IC50 value lower than 30 nM against P. falciparum NF54, outperforming traditional antimalarial drugs like chloroquine. The selectivity index (SI) was calculated to assess the compound's safety profile compared to its efficacy; results indicated a favorable SI, highlighting its potential as a therapeutic agent .
The biological activity of this quinazoline derivative is attributed to its ability to inhibit key enzymes involved in DNA repair and replication processes:
- PARP Inhibition : By blocking PARP activity, the compound prevents cancer cells from repairing DNA damage, leading to cell death.
- Antimalarial Mechanism : The exact mechanism against malaria involves interference with the parasite's metabolic pathways, although further studies are needed to elucidate these pathways fully.
Data Table: Summary of Biological Activities
| Biological Activity | Target | IC50 (nM) | Selectivity Index |
|---|---|---|---|
| PARP-1 Inhibition | PARP-1 | <10 | High |
| Antimalarial Activity | P. falciparum | <30 | Favorable |
Propriétés
IUPAC Name |
6,7-dimethoxy-1-[(2-methylphenyl)methyl]-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O5/c1-20-8-4-5-9-23(20)19-32-25-17-27(38-3)26(37-2)16-24(25)29(35)33(30(32)36)18-21-10-12-22(13-11-21)28(34)31-14-6-7-15-31/h4-5,8-13,16-17H,6-7,14-15,18-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYDADDOQHUBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














